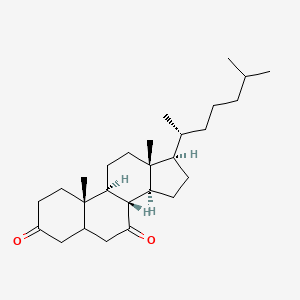![molecular formula C22H28N2 B14227221 1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine CAS No. 823191-88-4](/img/structure/B14227221.png)
1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine is an organic compound that belongs to the class of chiral diamines. It is characterized by the presence of two pyrrolidine rings attached to a central 1,2-diphenylethane moiety. This compound is of significant interest in the field of asymmetric synthesis due to its chiral properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1S,2S)-1,2-diphenylethane-1,2-diamine.
Cyclization: The diamine undergoes cyclization with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
Scientific Research Applications
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine involves its role as a chiral ligand. It interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Diphenylethane-1,2-diamine: A precursor to the compound, used in similar applications.
1,2-Diphenylethylenediamine: Another chiral diamine with applications in asymmetric synthesis.
Uniqueness
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine is unique due to its specific structure, which provides distinct chiral properties and makes it highly effective in asymmetric catalysis compared to other similar compounds.
Properties
CAS No. |
823191-88-4 |
|---|---|
Molecular Formula |
C22H28N2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-3-11-19(12-4-1)21(23-15-7-8-16-23)22(24-17-9-10-18-24)20-13-5-2-6-14-20/h1-6,11-14,21-22H,7-10,15-18H2/t21-,22-/m0/s1 |
InChI Key |
XAMJZICIEQIVJK-VXKWHMMOSA-N |
Isomeric SMILES |
C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


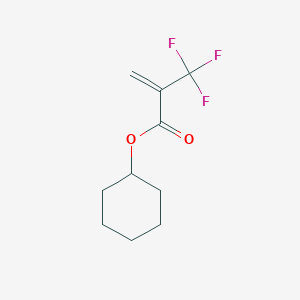
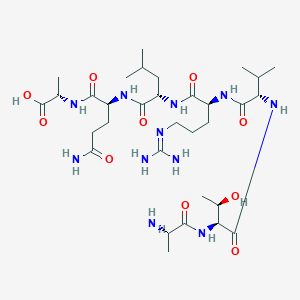
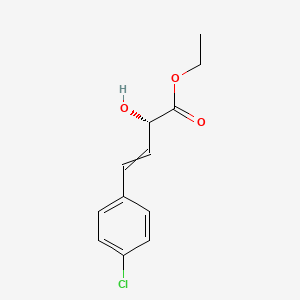
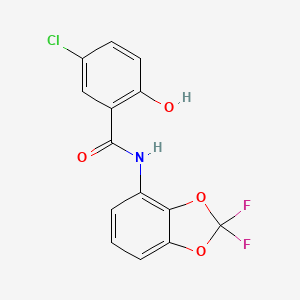
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
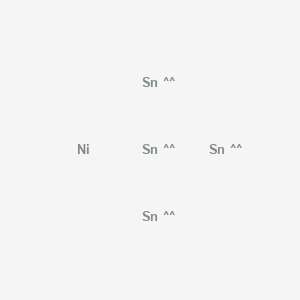
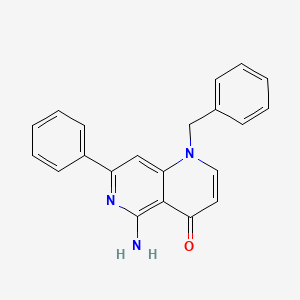
methylene]-](/img/structure/B14227194.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

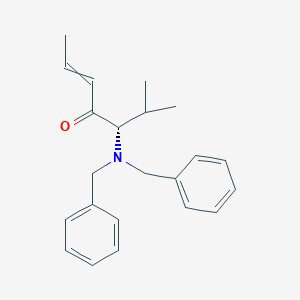
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
